REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[CH3:16].C([O:19][CH:20]=[C:21]([C:27](OCC)=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23])C.[Cl-].[NH4+]>C1COCC1>[CH3:15][C:11]1[C:10]2[N:9]([C:20](=[O:19])[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:27][CH:16]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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64.8 mL
|
Type
|
reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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N1=C(C(=CC=C1)C)C
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Name
|
|
Quantity
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135 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
21.7 mL
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Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 2.5 h
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Duration
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2.5 h
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Type
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EXTRACTION
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Details
|
extracted 3× with dichlormethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The crude intermediate was dissolved in 100 mL of o-xylene
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
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Type
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CUSTOM
|
Details
|
the resultant residue was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-5% methanol in dichloromethane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CN2C(C(=CC=C12)C(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |